molecular formula C10H12FNO B8690930 N-(4-fluorobenzyl)-N-methylacetamide CAS No. 86010-70-0

N-(4-fluorobenzyl)-N-methylacetamide

Cat. No. B8690930
Key on ui cas rn: 86010-70-0
M. Wt: 181.21 g/mol
InChI Key: RBAJPDDKUIKGAJ-UHFFFAOYSA-N
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Patent
US07326731B2

Procedure details

To a solution of NaH (6.86 g, 0.172 mole, 60% in mineral oil, 1.3 equiv) in THF (250 mL), add dropwise a solution of N-methylacetamide (11.6 g, 0.159 mole, 1.2 equiv) in THF (90 mL). After about 20 min, add 4-fluorobenzylbromide (25 g, 0.132 mole). Stir for about 62 hours then pour over ice water (300 mL) and extract with ethyl acetate (400 mL and 200 mL). Combine the organic layers and wash with water (300 mL), dry over Na2SO4, filter and concentrate to an oil. Dissolve the oil in acetonitrile and extract with hexane to remove the mineral oil to give 22.79 g N-methyl-N-(4-fluorobenzyl)acetamide: mp=48-54° C.; Rf=0.45 (4% MeOH/methylene chloride); 1H NMR (CDCl3) 7.27-6.93 (m, 4), 4.5 (d, 2), 2.91 (s, 3), 2.14 (s, 3).
Name
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][NH:4][C:5](=[O:7])[CH3:6].[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Br)=[CH:11][CH:10]=1>C1COCC1>[CH3:3][N:4]([CH2:13][C:12]1[CH:15]=[CH:16][C:9]([F:8])=[CH:10][CH:11]=1)[C:5](=[O:7])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
6.86 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11.6 g
Type
reactant
Smiles
CNC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir for about 62 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (400 mL and 200 mL)
WASH
Type
WASH
Details
Combine the organic layers and wash with water (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an oil
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the oil in acetonitrile
EXTRACTION
Type
EXTRACTION
Details
extract with hexane
CUSTOM
Type
CUSTOM
Details
to remove the mineral oil

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(C(C)=O)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.79 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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